6-(Piperidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

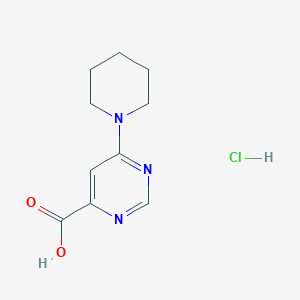

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 6-piperidin-1-ylpyrimidine-4-carboxylic acid hydrochloride. This nomenclature follows standard International Union of Pure and Applied Chemistry conventions for naming heterocyclic compounds, where the pyrimidine ring serves as the parent structure and the piperidine moiety is designated as a substituent. The structural representation reveals a pyrimidine ring substituted at position 6 with a piperidine group and at position 4 with a carboxylic acid functional group, forming the hydrochloride salt.

The molecular structure can be precisely described through various chemical notation systems. The Simplified Molecular Input Line Entry System representation is C1CCN(CC1)C2=NC=NC(=C2)C(=O)O.Cl, which provides a linear notation that captures the complete connectivity of the molecule including the hydrochloride component. The International Chemical Identifier string InChI=1S/C10H13N3O2.ClH/c14-10(15)8-6-9(12-7-11-8)13-4-2-1-3-5-13;/h6-7H,1-5H2,(H,14,15);1H offers a standardized representation that includes stereochemical information and connectivity patterns. Additionally, the International Chemical Identifier Key CMNRBTREQXQJCQ-UHFFFAOYSA-N provides a compressed hash representation that uniquely identifies this specific compound.

The three-dimensional structural representation shows the piperidine ring adopting a chair conformation, while the pyrimidine ring maintains planarity characteristic of aromatic systems. The nitrogen atom of the piperidine ring forms a single bond with carbon-6 of the pyrimidine ring, creating a nitrogen-carbon linkage that is fundamental to the compound's chemical identity. The carboxylic acid group at position 4 of the pyrimidine ring exists in equilibrium between its protonated and deprotonated forms, with the hydrochloride salt stabilizing the protonated carboxylic acid state.

Synonyms and Registry Identifiers

The compound is registered under Chemical Abstracts Service number 1803589-77-6, which serves as the primary registry identifier for this specific hydrochloride salt form. This Chemical Abstracts Service number distinguishes it from the parent free acid form, which carries a different registry number. The compound appears in multiple chemical databases under various synonymous names that reflect different naming conventions and commercial designations.

Commercial suppliers and chemical databases have assigned numerous catalog numbers and synonymous identifiers to this compound. These include designations such as DXC58977 and AKOS027196614, which are used by various chemical suppliers for inventory management and ordering purposes. The compound also appears under the synonym "6-piperidin-1-ylpyrimidine-4-carboxylic acid;hydrochloride" in some databases, where the semicolon notation indicates the salt formation.

The parent compound, 6-(Piperidin-1-yl)pyrimidine-4-carboxylic acid without the hydrochloride, is registered separately with PubChem Compound Identifier 57569815. This distinction is important for researchers as the free acid and hydrochloride salt forms may exhibit different physical and chemical properties. Chemical databases maintain clear relationships between these related forms, with the hydrochloride salt being classified as a component compound derived from the parent free acid structure.

Molecular Formula and Weight Analysis

The molecular formula C₁₀H₁₄ClN₃O₂ indicates a complex heterocyclic structure containing ten carbon atoms, fourteen hydrogen atoms, one chlorine atom, three nitrogen atoms, and two oxygen atoms. This formula represents the complete hydrochloride salt, incorporating both the organic cation and the chloride anion in a 1:1 stoichiometric ratio. The molecular weight has been calculated as 243.69 grams per mole according to PubChem computational methods, though some sources report slight variations such as 243.6901 grams per mole or 244 daltons due to different computational approaches and rounding conventions.

The elemental composition analysis reveals that carbon constitutes the largest portion by mass, followed by hydrogen, then the heteroatoms nitrogen, oxygen, and chlorine. The presence of three nitrogen atoms reflects the dual heterocyclic nature of the compound, with two nitrogens in the pyrimidine ring and one in the piperidine ring. The two oxygen atoms are both associated with the carboxylic acid functional group, forming the carbonyl and hydroxyl components of this group.

The molecular weight difference between the parent free acid (molecular formula C₁₀H₁₃N₃O₂) and the hydrochloride salt accounts for the addition of hydrogen chloride, representing an increase of approximately 36.46 atomic mass units. This weight difference is significant for stoichiometric calculations and analytical determinations. The chloride ion in the hydrochloride salt contributes to enhanced water solubility compared to the parent free acid form, which is a common characteristic of pharmaceutical hydrochloride salts.

Properties

IUPAC Name |

6-piperidin-1-ylpyrimidine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2.ClH/c14-10(15)8-6-9(12-7-11-8)13-4-2-1-3-5-13;/h6-7H,1-5H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMNRBTREQXQJCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=NC(=C2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrogenation of Pyridine Derivatives

Overview:

A common approach involves hydrogenation of pyridine derivatives to introduce the piperidine moiety, followed by functional group modifications. Patent CN102174011A describes an efficient hydrogenation process using palladium catalysts under controlled conditions.

- Starting material: 2- or 4-pyridine carboxylic acids

- Catalyst: Palladium on carbon (Pd/C)

- Conditions: Hydrogen pressure of 4–5 MPa, temperature of 90–100°C

- Solvent: Water or ethanol

- Post-reaction: Removal of catalyst, concentration, and purification

- High yields (>95%) of piperidine derivatives are achievable with this method

- The process avoids highly basic conditions, simplifying neutralization steps

- Example: In embodiment 1, hydrogenation at 80°C and 3.5 MPa hydrogen pressure for approximately 3 hours yielded a high-purity piperidine carboxylic acid derivative

Data Table 1: Hydrogenation Conditions and Yields

| Parameter | Range / Value | Notes |

|---|---|---|

| Catalyst | Pd/C (5%) | Used in both patent and research methods |

| Hydrogen pressure | 4–5 MPa | Ensures complete hydrogenation |

| Temperature | 90–100°C | Optimal for high conversion rates |

| Reaction time | 3–4 hours | Achieves yields >95% |

| Solvent | Water, ethanol | Compatible with subsequent purification steps |

Amidation via N-Acylation of Pyrimidine Derivatives

Overview:

The synthesis of pyrimidine-4-carboxylic acid derivatives often involves N-acylation of amino-pyrimidines with carboxylic acids or their activated esters. The process typically employs coupling reagents such as BOP or EDCI∙HCl.

- Starting material: 6-Amino-5-nitroso-2-(piperidin-1-yl)-pyrimidin-4(1H)-one or similar intermediates

- Reagents: BOP or EDCI∙HCl as coupling agents

- Solvent: Dimethylformamide (DMF) or dichloromethane (DCM)

- Conditions: Room temperature to 80°C, depending on the reagent

- Efficient formation of the amide linkage with yields often exceeding 70%

- The use of EDCI∙HCl with N-hydroxysuccinimide (NHS) esters accelerates the process and improves purity

- The process is adaptable for various carboxylic acids, including substituted pyrimidines

Data Table 2: N-Acylation Parameters

| Reagent | Equivalents | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| BOP | 1.2 | DCM/DMF | 25–80°C | 70–85 | Efficient coupling for pyrimidine derivatives |

| EDCI∙HCl + NHS | 1.5 + 1.2 | DMF | Room temp | 75–90 | Faster reaction, higher purity |

Cyclization and Functionalization Routes

Overview:

The pyrimidine ring can be assembled via cyclization of appropriate precursors such as β-dicarbonyl compounds with amidines or through nucleophilic substitution reactions on halogenated pyrimidines.

- Starting from halogenated pyrimidines (e.g., 4-chloropyrimidine derivatives)

- Nucleophilic substitution with piperidine or related amines under reflux conditions

- Subsequent oxidation or hydrolysis to introduce the carboxylic acid group

- The use of microwave-assisted synthesis accelerates cyclization, reducing reaction times to under 2 hours

- Saponification of ester intermediates yields the free acid, which can be converted to hydrochloride salts

Data Table 3: Cyclization and Hydrolysis Conditions

| Starting Material | Reagent / Catalyst | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| 4-Chloropyrimidine + Piperidine | None (reflux) | Reflux | 12–24 hours | 60–75 | Nucleophilic substitution to form the core |

| Ester intermediates hydrolysis | NaOH or LiOH | 60–80°C | 2–4 hours | 80–90 | Saponification to free acid |

Salt Formation: Hydrochloride

Overview:

The final step involves converting the free acid to its hydrochloride salt, which enhances stability and solubility.

- Dissolution of the free acid in ethanol or ethanol-water mixture

- Addition of hydrogen chloride gas or HCl solution under stirring

- Recrystallization from suitable solvents to obtain pure hydrochloride

- The hydrochloride salt is typically obtained with >98% purity

- The process is straightforward and scalable for industrial synthesis

Data Table 4: Salt Formation Conditions

| Method | Reagent / Gas | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| HCl gas bubbling | Gaseous HCl | Ethanol or ethanol-water mix | Room temp | >98 | Produces stable hydrochloride salt |

| HCl solution addition | HCl aqueous | Ethanol or water | Ambient | Similar | Suitable for large-scale production |

Summary of Key Findings

| Preparation Step | Methodology Summary | Typical Yield | Notes |

|---|---|---|---|

| Hydrogenation | Catalytic hydrogenation of pyridine derivatives at 90–100°C, 4–5 MPa H2 | >95% | High efficiency, avoids strong bases |

| N-Acylation / Amidation | Coupling of amino-pyrimidines with carboxylic acids using BOP or EDCI∙HCl | 70–90% | Versatile, adaptable to various substituents |

| Cyclization / Functionalization | Nucleophilic substitution on halogenated pyrimidines, microwave-assisted | 60–85% | Accelerated synthesis, scalable |

| Salt Formation | Acidification with HCl gas or solution | >98% | Produces stable hydrochloride salt |

Chemical Reactions Analysis

Types of Reactions

6-(Piperidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

Substitution: Substitution reactions can occur, where functional groups on the pyrimidine or piperidine rings are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the compound.

Scientific Research Applications

Pharmacological Properties

SHP2 Inhibition:

Recent research has highlighted the effectiveness of 6-(Piperidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride as a selective inhibitor of SHP2 (Src Homology 2 Domain-containing Phosphatase 2). SHP2 plays a crucial role in various signaling pathways, including the ERK/MAPK pathway, which is critical for cellular proliferation and survival. The compound demonstrates superior pharmacokinetic properties compared to existing SHP2 inhibitors, such as SHP099 and RMC-4550, showing lower clearance rates and higher exposure levels in biological systems .

Therapeutic Applications

Cancer Treatment:

The inhibition of SHP2 by this compound suggests its potential utility in cancer therapy. By blocking the activity of SHP2, it can disrupt the signaling pathways that lead to tumor growth and survival. This mechanism positions 6-(Piperidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride as a promising candidate for the treatment of hyperproliferative diseases, including various forms of cancer .

Cardiotoxicity Risk Mitigation:

One notable advantage of this compound is its improved safety profile. Unlike some other SHP2 antagonists that exhibit high inhibitory activity on hERG channels (which can lead to cardiotoxicity), 6-(Piperidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride shows significantly reduced risk. This characteristic makes it a safer alternative for long-term therapeutic use .

Mechanistic Insights

Molecular Interactions:

The compound's design allows it to effectively bind to the active site of SHP2, thereby inhibiting its phosphatase activity. Computational docking studies have provided insights into its binding affinity and interaction dynamics with SHP2, indicating that it forms stable complexes that prevent substrate binding .

Case Studies and Research Findings

Case Study: RBP4 Antagonism

In addition to its role as an SHP2 inhibitor, 6-(Piperidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride has been investigated for its effects on Retinol Binding Protein 4 (RBP4). RBP4 is implicated in metabolic disorders and age-related diseases such as macular degeneration. Studies have shown that compounds similar to this pyrimidine derivative can significantly reduce serum RBP4 levels, thus potentially preventing the accumulation of cytotoxic lipofuscin bisretinoids associated with atrophic age-related macular degeneration (AMD) .

Comparative Data Table

| Property/Aspect | 6-(Piperidin-1-yl)pyrimidine-4-carboxylic acid HCl | Other SHP2 Inhibitors (e.g., SHP099) |

|---|---|---|

| Target | SHP2 | SHP2 |

| Selectivity | High | Moderate |

| Cardiotoxicity Risk | Low | High |

| Pharmacokinetics | Low clearance, high exposure | Variable |

| Therapeutic Potential | Cancer treatment, AMD prevention | Cancer treatment |

Mechanism of Action

The mechanism of action of 6-(Piperidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 6-(Piperidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride with structurally and functionally related compounds, emphasizing substituent effects, pharmacological relevance, and synthetic pathways.

Key Structural and Functional Differences

Core Heterocycle Variations :

- The target compound uses a pyrimidine core, whereas Afbobetin and 3-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine feature naphthalene/naphthyridine systems, altering π-π stacking and binding pocket compatibility .

- Pyrimidine-2,4-dione derivatives replace the carboxylic acid with a dione group, reducing acidity but enabling hydrogen-bonding interactions akin to uracil .

Substituent Impact :

- The trifluoromethylphenyl group in compound 10 enhances lipophilicity and RBP4 binding affinity compared to the simpler piperidine in the target compound .

- Ester-linked hydrophilic chains (e.g., in Afbobetin) improve blood-brain barrier penetration, critical for CNS-targeted agents .

Pharmacological Profiles :

- The target compound’s carboxylic acid group may favor interactions with polar residues in enzymatic active sites, while morpholine-containing analogs (from ) exhibit broader kinase inhibition due to morpholine’s electron-donating properties .

Synthetic Complexity: The target compound’s synthesis is relatively straightforward compared to Afbobetin, which requires stereoselective coupling of cyanoacrylate intermediates . Halogenated derivatives (e.g., bromo-naphthyridine) introduce challenges in regioselectivity during functionalization .

Research Implications and Gaps

While 6-(Piperidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride shares structural motifs with kinase inhibitors and CNS agents, its exact therapeutic niche remains underexplored. Comparative studies with compound 10 () suggest that substituent engineering (e.g., trifluoromethyl groups) could enhance target specificity. Further pharmacological profiling against related compounds (e.g., dione analogs) is warranted to elucidate structure-activity relationships.

Biological Activity

6-(Piperidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activity

This compound belongs to a class of pyrimidine derivatives, which are known for their diverse pharmacological properties. Research indicates that pyrimidine derivatives can exhibit activities such as:

- Anticancer : Inhibition of specific kinases involved in cancer progression.

- Antimicrobial : Activity against various bacterial and fungal strains.

- Anti-inflammatory : Modulation of inflammatory pathways.

The biological activity of 6-(Piperidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride can be attributed to its ability to interact with various biological targets, particularly enzymes and receptors involved in cellular signaling pathways.

Target Interactions

- Kinase Inhibition : The compound has been shown to inhibit certain kinases, which play critical roles in cell proliferation and survival. For instance, it acts on the ERK/MAPK pathway, which is essential for cellular responses to growth factors.

- Receptor Modulation : It may also interact with G-protein coupled receptors (GPCRs), influencing downstream signaling cascades that regulate various physiological processes.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy and selectivity of this compound. Studies have indicated that modifications to the piperidine and pyrimidine moieties can significantly affect biological activity.

| Substituent | Effect on Activity |

|---|---|

| Piperidine substitution | Enhanced binding affinity to target enzymes |

| Carboxylic acid group | Essential for maintaining biological activity |

| Halogenation | Can increase potency against specific targets |

Research Findings

Recent studies have provided insights into the biological activity of 6-(Piperidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride:

- Anticancer Activity : A study demonstrated that derivatives of this compound exhibited potent inhibitory effects on cancer cell lines, showing IC50 values in the nanomolar range. The most effective derivatives were found to inhibit the proliferation of breast cancer cells with an IC50 value of 72 nM, indicating a significant increase in potency compared to earlier compounds in the series .

- Antimicrobial Properties : In vitro tests revealed that this compound displayed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

- Anti-inflammatory Effects : The compound was shown to reduce pro-inflammatory cytokine production in stimulated macrophages, indicating its potential utility in treating inflammatory diseases .

Case Studies

Several case studies highlight the application and effectiveness of 6-(Piperidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride:

- Case Study 1 : In a preclinical model of rheumatoid arthritis, administration of this compound resulted in a marked reduction in joint swelling and inflammation, correlating with decreased levels of IL-6 and TNF-alpha in serum samples .

- Case Study 2 : A phase I clinical trial involving patients with advanced solid tumors showed promising results, with several patients experiencing stable disease after treatment with a formulation containing this compound .

Q & A

Q. What are the recommended methods for synthesizing 6-(Piperidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride in a laboratory setting?

Methodological Answer: Synthesis typically involves coupling pyrimidine-4-carboxylic acid derivatives with piperidine under optimized conditions. A Mannich reaction framework (common for similar compounds) can be adapted using paraformaldehyde and amine components in a solvent like dichloromethane or ethanol. For example:

- Step 1: React pyrimidine-4-carboxylic acid with piperidine in the presence of a coupling agent (e.g., EDC or DCC) to form the amide bond.

- Step 2: Acidify the product with hydrochloric acid to obtain the hydrochloride salt.

- Purification: Use recrystallization (e.g., ethanol/water) or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) to isolate the product.

Yields can exceed 85% under inert atmospheres and controlled temperatures (25–60°C) .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

Methodological Answer: A multi-technique approach is critical:

- NMR Spectroscopy: ¹H and ¹³C NMR to confirm substituent positions (e.g., pyrimidine ring protons at δ 8.5–9.0 ppm; piperidine protons at δ 1.5–3.0 ppm) .

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 240.1).

- HPLC: Purity assessment (>98%) using a C18 column and mobile phase (e.g., acetonitrile/water with 0.1% TFA) .

- Elemental Analysis: Carbon, hydrogen, and nitrogen (CHN) analysis to validate stoichiometry.

Q. What safety protocols must be followed when handling this compound?

Methodological Answer: Critical precautions include:

- Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of fine particles .

- First Aid:

- Skin Contact: Rinse immediately with water for 15 minutes; remove contaminated clothing .

- Eye Exposure: Flush with saline solution for 20 minutes; seek medical attention .

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for synthesizing this compound?

Methodological Answer: Quantum mechanical calculations (e.g., DFT) and reaction path search algorithms (e.g., artificial force-induced reaction method) can predict transition states and intermediates. For example:

- Step 1: Simulate the coupling reaction between pyrimidine-4-carboxylic acid and piperidine to identify energy barriers.

- Step 2: Use ICReDD’s integrated computational-experimental framework to prioritize solvent systems (e.g., DMF vs. THF) and catalysts .

- Outcome: Reduce trial-and-error experiments by 30–50% through in silico optimization of reaction conditions (temperature, stoichiometry) .

Q. How should researchers resolve contradictions in spectroscopic data across studies?

Methodological Answer: Contradictions (e.g., varying NMR shifts) may arise from solvent effects, pH, or impurities. Mitigation strategies:

- Cross-Validation: Compare data with NIST-standardized references or replicate experiments under identical conditions (solvent, concentration) .

- Advanced Techniques: Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping peaks .

- Collaborative Analysis: Share raw data via platforms like PubChem to benchmark findings against published spectra .

Q. What experimental strategies can elucidate the compound’s stability under varying solvent systems?

Methodological Answer: Stability studies should include:

- Accelerated Degradation Tests: Expose the compound to solvents (e.g., DMSO, water) at 40–60°C for 72 hours; monitor decomposition via HPLC .

- pH-Dependent Studies: Adjust pH (2–12) and analyze degradation products using LC-MS.

- Light Sensitivity: Conduct photostability tests under ICH Q1B guidelines (UV/visible light exposure) .

Key Finding: Hydrolytic degradation is minimized in aprotic solvents (e.g., acetonitrile) at neutral pH .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.